GTPase KRas (7-15)
Description
Properties
sequence |
VVVGAVGVG |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
GTPase KRas (7-15) |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Gtpase Kras
Structural Domains of KRas and their Functional Significance
The KRas protein is composed of two primary domains: a highly conserved G-domain and a C-terminal hypervariable region (HVR). encyclopedia.pubaacrjournals.organnualreviews.org
G-Domain: General Features and Critical Sub-regions
The G-domain, comprising approximately the first 166 amino acids, is the catalytic and effector-binding portion of the protein. nih.govportlandpress.com It possesses a characteristic fold consisting of a central six-stranded beta-sheet surrounded by five alpha-helices. nih.govresearchgate.net This domain can be further divided into the effector lobe (residues 1–86) and the allosteric lobe (residues 87–166). rsc.orgmdpi.com The effector lobe contains crucial regions for nucleotide binding and interaction with downstream effector proteins, including the P-loop, Switch I, and Switch II regions. rsc.org
Switch I (Residues 30-38) and Switch II (Residues 60-76) Regions
The Switch I (residues 30-38) and Switch II (residues 60-76) regions are highly dynamic and undergo significant conformational changes upon the exchange of GDP for GTP. nih.govbiorxiv.org These "switch" regions are named for their role in toggling the protein between its inactive and active states. In the active, GTP-bound state, both Switch I and Switch II adopt a conformation that allows for the binding of downstream effector proteins, such as RAF kinases and PI3K. nih.govrsc.orgucsf.edu Conversely, in the inactive, GDP-bound state, these regions are in a different orientation that prevents effector interaction. ucsf.edu The precise residue definitions for these flexible regions can vary slightly in the literature. nih.gov For instance, some definitions place the start of Switch I at residue 25 and the end of Switch II at residue 75. rsc.orgmdpi.comrsc.org
Hypervariable Region and Membrane Association
The hypervariable region (HVR) is located at the C-terminus of the KRas protein and, as its name suggests, exhibits significant sequence variation among RAS isoforms. aacrjournals.orgpnas.org This region is crucial for anchoring KRas to the inner leaflet of the plasma membrane, a localization that is indispensable for its biological function. encyclopedia.pubpnas.org The HVR undergoes a series of post-translational modifications, including farnesylation of a cysteine residue within a C-terminal CAAX motif. encyclopedia.pubportlandpress.com This lipid modification, along with a polybasic region rich in lysine (B10760008) residues in KRAS4B, facilitates electrostatic interactions with the negatively charged phospholipids (B1166683) of the plasma membrane, ensuring proper localization and signaling. encyclopedia.pubresearchgate.netnih.gov
Conformational States of GTPase KRas
The function of KRas as a molecular switch is intrinsically linked to its ability to adopt distinct conformational states dependent on the bound nucleotide. aip.org
GDP-Bound Inactive State Conformational Analysis
In its inactive state, KRas is bound to GDP. This conformation is characterized by a more "closed" or relaxed structure of the Switch I and Switch II regions. rsc.org The absence of the γ-phosphate from GTP leads to a rearrangement of these flexible loops, rendering the protein incapable of binding to and activating its downstream effectors. rsc.org Structural analyses, including X-ray crystallography and NMR spectroscopy, have revealed that in the GDP-bound state, the switch regions are more flexible and disordered compared to the GTP-bound state. nih.govresearchgate.net This increased flexibility is a hallmark of the inactive conformation. nih.gov Molecular dynamics simulations have further shown that GDP-bound KRas favors a closed conformation, preventing the necessary interactions for signal propagation. rsc.org
Table 1: Key Structural Regions of GTPase KRas
| Region | Residue Range | Function |
| G-Domain | 1-166 | Catalysis and effector binding nih.govportlandpress.com |
| P-loop | 10-17 | Binds β-phosphate of GDP/GTP rsc.org |
| Switch I | 30-38 | Effector binding, conformational change nih.govbiorxiv.org |
| Switch II | 60-76 | Effector binding, conformational change nih.govbiorxiv.org |
| Hypervariable Region (HVR) | C-terminus | Membrane anchoring and localization encyclopedia.pubpnas.org |
Table 2: Conformational States of GTPase KRas
| State | Bound Nucleotide | Conformation of Switch Regions | Activity |
| Inactive | GDP | "Closed"/Relaxed, flexible rsc.orgnih.gov | Off |
| Active | GTP | "Open"/Structured, rigid rsc.orgnih.gov | On |
GTP-Bound Active State Conformational Analysis
The transition of KRas to its active state is marked by the exchange of Guanosine (B1672433) Diphosphate (B83284) (GDP) for Guanosine Triphosphate (GTP). This event triggers significant conformational changes, primarily in two flexible regions known as Switch I (residues 25-40) and Switch II (residues 57-76). rsc.orgnih.govnih.gov In the GTP-bound state, often referred to as the "on" state, these switch regions adopt a conformation that is competent for binding to downstream effector proteins, such as RAF kinase and PI3K. rsc.orgnih.gov
Interestingly, even in the GTP-bound state, KRas is not static but exists in a dynamic equilibrium between at least two conformational states: an "active" state-2 and an "inactive" state-1. nih.govnih.gov In wild-type KRas, approximately 60-80% of the protein is in the active state-2 conformation at any given time. nih.gov This dynamic nature is fundamental to its function as a regulated molecular switch.
Dynamic Interconversion between States and Role of Specific Residues (e.g., G60, T35)
The interconversion between the inactive (GDP-bound) and active (GTP-bound) states is the cornerstone of KRas function. This process is tightly regulated by Guanine (B1146940) Nucleotide Exchange Factors (GEFs), which promote GTP binding, and GTPase-Activating Proteins (GAPs), which accelerate GTP hydrolysis. frontiersin.orgmdpi.com
Two residues, Threonine 35 (T35) in Switch I and Glycine (B1666218) 60 (G60) in Switch II, are pivotal for stabilizing the active state. nih.govaip.org In the active conformation, the side chain of T35 and the backbone amide of G60 form hydrogen bonds with the γ-phosphate of GTP. nih.govacs.org These interactions are critical for "locking" the switch regions in a conformation that is recognized by downstream effectors. nih.gov Upon GTP hydrolysis to GDP, the loss of the γ-phosphate breaks these hydrogen bonds, causing the switch regions to relax into the inactive, "closed" conformation. rsc.org
Computational studies have used the distances between the β-phosphate of the nucleotide and these key residues (T35 and G60) as reaction coordinates to map the free energy landscape of KRas activation. aip.org Small distances for both are correlated with the active state, which is capable of binding to effectors like RAF1. aip.org The dynamic interplay of these residues, governed by the nucleotide state, ensures that KRas can effectively function as a signal transducer.
Structural Biology of the KRas (7-15) Region
The N-terminal region of KRas, encompassing residues 7 through 15, is structurally critical as it includes the beginning of the highly conserved phosphate-binding loop (P-loop).
Detailed Structural Characteristics of the P-loop (10-17)
The P-loop, also known as the Walker A motif, spans residues 10 to 17 and has the consensus sequence GxxxxGKS/T. nih.govtandfonline.com Its primary role is to bind and stabilize the phosphate (B84403) groups of the bound nucleotide (GDP or GTP). biorxiv.orgtandfonline.com The loop forms a cradle around the β- and γ-phosphates of GTP, with the backbone amides of several glycine residues forming hydrogen bonds with the phosphate oxygens. acs.org This interaction is essential for the high-affinity binding of nucleotides, which are typically in the picomolar range. aacrjournals.org The structural integrity of the P-loop is paramount for the protein's catalytic function, specifically its intrinsic and GAP-mediated GTP hydrolysis activity. mdpi.com
Conformational Flexibility within the N-terminal Segment (7-15)
While the P-loop's core function requires a specific conformation for nucleotide binding, the N-terminal segment (7-15) exhibits notable flexibility. This flexibility is not uniform across the segment. Residues within the P-loop (10-15) show less flexibility when bound to a nucleotide compared to the more exposed residues at the very beginning of the segment. nih.govacs.org Molecular dynamics simulations have shown that this region, particularly around the site of common oncogenic mutations (G12, G13), can undergo local conformational changes that influence the dynamics of the adjacent Switch I and Switch II regions. tandfonline.comnih.gov The flexibility of this segment is crucial for accommodating the nucleotide exchange process and for transmitting allosteric signals across the protein.
Impact of Oncogenic Mutations (e.g., G12, G13) within the P-loop on Local and Global Structure
Mutations at Glycine 12 (G12) and Glycine 13 (G13) are the most frequent oncogenic alterations found in KRas-driven cancers. frontiersin.orgnih.gov These mutations substitute the small, flexible glycine residue with bulkier amino acids such as aspartate (D), valine (V), or cysteine (C).
These substitutions have profound structural and functional consequences:
Steric Hindrance: The larger side chains of the mutant residues protrude into the GTP-binding pocket. frontiersin.orgaacrjournals.org This creates steric hindrance that physically obstructs the proper positioning of GTPase-Activating Proteins (GAPs). As a result, GAP-mediated GTP hydrolysis is severely impaired, locking KRas in a constitutively active, signal-transducing state. frontiersin.orgmdpi.com
Altered Intrinsic Hydrolysis: The impact on intrinsic (GAP-independent) GTP hydrolysis varies by mutation. For instance, G12C has a minimal effect, while mutations like G12V and G13D show an intermediate to significant decrease in the hydrolysis rate. aacrjournals.org
The table below summarizes the effects of common P-loop mutations on KRas function, based on biochemical and structural analyses. mdpi.comaacrjournals.org
| Mutation | Effect on Intrinsic GTP Hydrolysis | Relative Affinity for RAF-RBD | Key Structural Impact |
| Wild-Type | Normal rate (baseline) | High | Normal dynamic equilibrium |
| G12C | Minimal impact | Small decrease (1.2-2.3 fold) | Steric hindrance to GAPs; increased Switch II flexibility. aacrjournals.orgnih.gov |
| G12D | Intermediate decrease | Low affinity | Induces rigidity, restricting transition to active state; alters correlated motions. rsc.orgnih.gov |
| G12V | Intermediate decrease | Low affinity | Shifts equilibrium toward inactive state-1; causes Switch II to move away from P-loop. nih.govnih.gov |
| G13D | Intermediate decrease | Small decrease (1.2-2.3 fold) | Faster GDP/GTP exchangeability; induces rigidity. rsc.orgmdpi.com |
Biochemical Mechanisms and Regulatory Interactions of Gtpase Kras
Nucleotide Binding and Hydrolysis Cycle
The activation state of KRAS is determined by the nucleotide it binds. In its inactive state, it is bound to GDP. nih.gov The transition to the active, GTP-bound state initiates downstream signaling cascades. cancerbiomed.org This process is governed by the interplay of Guanine (B1146940) Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs), as well as the intrinsic ability of KRAS to hydrolyze GTP.
Guanine Nucleotide Exchange Factor (GEF)-Mediated Activation
The activation of KRAS is initiated by upstream signals, such as those from receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). mdpi.comresearchgate.net This activation leads to the recruitment of Guanine Nucleotide Exchange Factors (GEFs), with Son of Sevenless (SOS) being a prominent example. mdpi.comnih.gov GEFs facilitate the exchange of GDP for the more abundant intracellular GTP, transitioning KRAS to its active conformation. nih.govaacrjournals.org This process is driven by the approximately 10-fold higher concentration of GTP compared to GDP within the cell and the higher affinity of wild-type KRAS for GTP. mdpi.comaacrjournals.org Upon binding to a GEF like SOS1, the nucleotide-binding cleft of KRAS is opened, causing the release of the bound GDP and allowing GTP to bind, thereby activating KRas for downstream signaling. aacrjournals.orgresearchgate.net
GTPase Activating Protein (GAP)-Mediated Inactivation
The active state of KRAS is terminated by the hydrolysis of GTP to GDP, a process that is intrinsically slow. nih.govscirp.org GTPase Activating Proteins (GAPs), such as p120GAP and neurofibromin (NF1), significantly accelerate this hydrolysis rate, effectively turning KRAS "off". mdpi.comnih.gov GAPs stabilize the catalytic machinery of KRAS and provide an "arginine finger" residue that optimally positions a water molecule for the nucleophilic attack on the gamma-phosphate of GTP. wikipedia.org This leads to the release of an inorganic phosphate (B84403) and the return of KRAS to its inactive, GDP-bound state. wikipedia.org The interaction between KRAS and GAPs is crucial for maintaining the transient nature of KRAS signaling. nih.gov
Intrinsic GTPase Activity and Mutational Impairment
Wild-type KRAS possesses a slow intrinsic GTP hydrolysis activity, which means it can inactivate itself without the aid of GAPs, albeit inefficiently. nih.govaacrjournals.org However, oncogenic mutations, most commonly found at codons 12, 13, and 61, severely impair this intrinsic GTPase activity. mdpi.com These mutations also render the protein insensitive to GAP-mediated inactivation. nih.govscirp.org For instance, mutations like G12C, G12D, and G13D significantly reduce the rate of both intrinsic and GAP-stimulated GTP hydrolysis. mdpi.comaacrjournals.org This leads to an accumulation of KRAS in the active, GTP-bound state, resulting in constitutive and uncontrolled downstream signaling that drives tumorigenesis. mdpi.comscirp.org While some mutants like G12C retain some residual intrinsic GTPase activity, others, such as those at position Q61, show a more dramatic decrease in this function. nih.govaacrjournals.org
Effector Binding and Downstream Signaling Initiation
Once in its active GTP-bound state, KRAS interacts with a variety of downstream effector proteins to initiate multiple signaling cascades. nih.govcancerbiomed.org The conformational changes in the switch I and switch II regions of KRAS upon GTP binding are critical for these interactions. mdpi.com Two of the most well-characterized effector pathways are the RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.
Direct Interactions with RAF-MEK-ERK Pathway Components
The RAF-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a central signaling cascade regulated by KRAS. mdpi.comnih.gov Activated, GTP-bound KRAS recruits RAF kinases (ARAF, BRAF, and CRAF) to the cell membrane, leading to their activation. researchgate.netbarbacidlab.es RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. mdpi.comaacrjournals.org Activated ERK can then translocate to the nucleus to regulate transcription factors involved in cell proliferation, differentiation, and survival. nih.gov The affinity between KRAS and RAF is in the low nanomolar range, suggesting a strong and primary interaction. aacrjournals.org
Direct Interactions with PI3K-AKT-mTOR Pathway Components
In addition to the RAF-MEK-ERK pathway, activated KRAS directly interacts with and activates phosphoinositide 3-kinase (PI3K). nih.govmdpi.com This interaction leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to activate AKT (also known as protein kinase B). mdpi.comspandidos-publications.com Activated AKT then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to regulate cell growth, survival, and metabolism. cancerbiomed.orgmdpi.com The activation of the PI3K pathway by KRAS is a critical component of its oncogenic signaling, and in some contexts, requires coordinate input from receptor tyrosine kinases like the IGF1 receptor. aacrjournals.orgnih.gov
Compound and Protein List
| Name | Type |
| GTPase KRas | Protein |
| Guanine Nucleotide Exchange Factor (GEF) | Protein Class |
| Son of Sevenless (SOS) | Protein (GEF) |
| GTPase Activating Protein (GAP) | Protein Class |
| p120GAP | Protein (GAP) |
| Neurofibromin (NF1) | Protein (GAP) |
| RAF | Protein Kinase Family |
| ARAF | Protein Kinase |
| BRAF | Protein Kinase |
| CRAF (RAF1) | Protein Kinase |
| MEK (MAP2K) | Protein Kinase |
| ERK (MAPK) | Protein Kinase |
| PI3K (Phosphoinositide 3-kinase) | Protein Kinase |
| AKT (Protein Kinase B) | Protein Kinase |
| mTOR (mammalian Target of Rapamycin) | Protein Kinase |
| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase |
| Insulin-like Growth Factor 1 Receptor (IGF1R) | Receptor Tyrosine Kinase |
| Guanosine (B1672433) Triphosphate (GTP) | Nucleotide |
| Guanosine Diphosphate (B83284) (GDP) | Nucleotide |
Other Key Downstream Effectors (e.g., RalGDS, PLC, RAC)
Beyond the well-characterized RAF-MEK-ERK and PI3K-AKT-mTOR pathways, GTPase KRas modulates a diverse array of cellular processes by engaging other key downstream effectors, including Ral Guanine Nucleotide Dissociation Stimulator (RalGDS), Phospholipase C (PLC), and Rho family GTPases like RAC. These interactions lead to the activation of distinct signaling cascades that contribute to cell proliferation, survival, and motility.
RalGDS (Ral Guanine Nucleotide Dissociation Stimulator):
Active, GTP-bound KRas can recruit and activate RalGDS. This interaction is a critical node in KRas-driven signaling, promoting the activation of the Ral GTPases (RalA and RalB) by facilitating the exchange of GDP for GTP. jefferson.edu The activation of Ral proteins has been shown to contribute to cell cycle progression and survival. Structural studies have revealed that the interaction between KRas and the Ras-binding domain (RBD) of RalGDS is distinct from other Ras-effector interactions. For instance, the crystal structure of a KRas4B G12V mutant in complex with the RA domain of Rgl2 (a RalGEF) shows a 2:2 heterotetramer, a structural arrangement also observed with HRas and the RALGDS RA domain. escholarship.org This unique complex formation may underlie the specific activation of the RalA/B pathway in oncogenic KRas signaling. escholarship.org Silencing of RALA has been shown to reduce the proliferation of KRAS-mutated colorectal cancer cells, highlighting the importance of this pathway. mdpi.com
PLC (Phospholipase C):
Phospholipase Cε (PLCε) is another direct effector of KRas. acs.org Activated KRas binds to the Ras-associating (RA) domain of PLCε, leading to its translocation to the plasma membrane and subsequent activation. researchgate.netacs.org Once activated, PLCε hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the release of intracellular calcium and the activation of Protein Kinase C (PKC), which are involved in cell survival, proliferation, and calcium mobilization. Interestingly, some studies suggest that PLCε may also have a tumor-suppressive role in certain contexts, and its downregulation has been observed in some Ras-driven cancers. nih.gov
RAC:
KRas can also influence the activity of RAC, a member of the Rho family of small GTPases involved in regulating the actin cytoskeleton, cell motility, and macropinocytosis. rsc.org This regulation can occur through effectors like T-cell lymphoma invasion and metastasis-inducing protein 1 (TIAM1), which possesses a KRas-binding domain and functions as a Rac-specific guanine nucleotide exchange factor (GEF). rsc.orgnih.gov The activation of the TIAM1-RAC pathway is implicated in the growth transformation and promotion of cell survival in Ras-driven tumors. In some cellular contexts harboring oncogenic Ras, Rac activation appears to be maintained in a manner independent of PI3K signaling. medlineplus.gov
Interactive Table of Key Downstream Effectors of KRas
| Effector | Mechanism of Activation by KRas | Key Downstream Events | Cellular Functions |
| RalGDS | Direct binding of GTP-bound KRas to the RalGDS Ras-binding domain. | Activation of RalA and RalB GTPases. jefferson.edu | Cell cycle progression, survival. |
| PLCε | GTP-bound KRas recruits PLCε to the plasma membrane via its RA domain. researchgate.netacs.org | Hydrolysis of PIP2 to IP3 and DAG, leading to Ca2+ release and PKC activation. | Survival, proliferation, calcium mobilization. |
| RAC | Activation via KRas effectors like TIAM1, a Rac-GEF. rsc.org | Actin cytoskeleton remodeling, regulation of cell motility. rsc.org | Cell motility, macropinocytosis, growth transformation, survival. rsc.org |
Molecular Interactions Involving the GTPase KRas (7-15) Region
The region of GTPase KRas spanning amino acids 7-15 is a critical component of the phosphate-binding loop (P-loop), also known as the Walker A motif. This highly conserved segment plays a fundamental role in the core biochemical functions of KRas, directly participating in nucleotide binding and coordination, which are essential for its molecular switch mechanism.
Interactions with Nucleotides (GTP/GDP) and Metal Ions
The P-loop, which includes residues 10-14, is central to the interaction of KRas with the phosphate groups of both guanosine triphosphate (GTP) and guanosine diphosphate (GDP). rsc.orgmdpi.com The amino acids within this loop form a flexible structure that envelops the β- and γ-phosphates of the bound nucleotide. This interaction is crucial for stabilizing the nucleotide in the binding pocket. jefferson.edu
The conformational state of the P-loop, along with the switch I and switch II regions, changes depending on whether GTP or GDP is bound. In the active, GTP-bound state, interactions between residues in the P-loop and the γ-phosphate of GTP help to maintain the "closed" conformation of the switch regions, which is required for binding to downstream effectors. aacrjournals.org The hydrolysis of GTP to GDP leads to the loss of these interactions, resulting in a conformational change that renders KRas inactive.
Furthermore, the P-loop is involved in the coordination of a magnesium ion (Mg²⁺). This divalent metal ion is essential for tight nucleotide binding and for the enzymatic GTPase activity of KRas. nih.gov The Mg²⁺ ion forms coordinate bonds with oxygen atoms from the β- and γ-phosphates of GTP (or α- and β-phosphates of GDP) and with specific residues in the protein, thereby bridging the nucleotide to the enzyme. Mutations affecting these magnesium-coordinating residues can lead to a preference for GDP over GTP, highlighting the importance of this interaction. nih.gov
Data Table: Key Residues in the KRas P-Loop and Their Interactions
| Residue Range | Functional Region | Key Interactions | Consequence of Interaction |
| 10-14 | P-loop | Forms hydrogen bonds with the phosphate groups of GTP and GDP. rsc.org | Stabilizes nucleotide binding and is critical for the conformational switch mechanism. aacrjournals.org |
| P-loop | P-loop | Coordinates a Magnesium (Mg²⁺) ion along with the nucleotide phosphates. nih.gov | Essential for high-affinity nucleotide binding and facilitates GTP hydrolysis. jefferson.edunih.gov |
Potential Direct Interactions with Regulatory Proteins or Effector Elements
Although direct contact between the 7-15 region and the core domains of most regulatory proteins like GEFs and GAPs or effectors like RAF is not the primary mode of interaction, the structural integrity and positioning of the P-loop are critical for the proper orientation of the switch regions. Therefore, the 7-15 region has an indirect but crucial influence on these protein-protein interactions.
Some studies have explored synthetic peptides that can interact with KRas. For example, the H-REV107 peptide has been shown to interact with oncogenic KRas mutants in the GDP-bound state, binding in the pocket that surrounds the phosphate of GDP and stabilizing an inactive conformation. nih.gov While this interaction is with the broader nucleotide-binding pocket, the positioning of the P-loop (containing residues 7-15) is a key feature of this pocket.
Role of Oncogenic Gtpase Kras 7 15 Mutations in Cell Signaling Aberrancies
Specific Mutational Hotspots within the P-loop (G12, G13) and their Prevalence
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancer, with an overwhelming majority—approximately 98%—occurring at codons G12, G13, and Q61. cytoskeleton.commdpi.com The P-loop hotspots, G12 and G13, account for the lion's share of these mutations. About 80-89% of all KRAS mutations are found at the G12 residue, with G13 mutations being the next most frequent. cytoskeleton.comresearchgate.netnih.gov
The prevalence and specific type of G12 or G13 substitution are highly dependent on the cancer type. In pancreatic ductal adenocarcinoma (PDAC), KRAS mutations are found in over 80% of cases, with G12D and G12V being the most common subtypes. mdpi.comcap.org Colorectal cancer (CRC) has the second-highest frequency of KRAS mutations, where G12D and G12V are also dominant. mdpi.comaacrjournals.org Notably, G13D mutations are significantly represented in CRC, accounting for about 15-20% of KRAS mutations, but are rare in pancreatic and lung cancers. aacrjournals.orgnih.gov In non-small cell lung cancer (NSCLC), especially in adenocarcinomas, G12C is the most frequent mutation, particularly among smokers, followed by G12V and G12D. mdpi.commdpi.comcap.org
The most common specific missense mutations across all cancers are G12D (aspartate), G12V (valine), and G12C (cysteine), which collectively account for a significant majority of KRAS-driven malignancies. researchgate.netmdpi.com This tissue-specific pattern of mutations suggests that the distinct biochemical properties of each mutant protein may provide a selective advantage in different cellular environments.
Table 1: Prevalence of Common KRas G12 and G13 Mutations in Major Cancer Types
| Cancer Type | Overall KRAS Mutation Frequency | Most Prevalent G12/G13 Mutations | Approximate Frequency of Specific Mutations |
| Pancreatic Ductal Adenocarcinoma (PDAC) | ~80-90% | G12D, G12V | G12D (~40%), G12V (~29-32%) |
| Colorectal Cancer (CRC) | ~38-48% | G12D, G12V, G13D | G12D (~27-28%), G12V (~20%), G13D (~17-18%) |
| Non-Small Cell Lung Cancer (NSCLC) | ~21-28% | G12C, G12V, G12D | G12C (~40-45%), G12V (~19%), G12D (~15%) |
This table compiles data from multiple sources. rsc.orgmdpi.comcap.orgaacrjournals.orgnih.govnih.gov
Altered Nucleotide Hydrolysis and Exchange Kinetics by P-loop Mutants
Oncogenic mutations in the P-loop fundamentally alter the core biochemical activities of the KRAS protein: its ability to hydrolyze GTP (intrinsic and GAP-stimulated) and the rate at which it exchanges GDP for GTP. These alterations are key to its constitutive activation.
All P-loop mutants exhibit a dramatically impaired response to GAPs, with a 97-99% reduction in the rate of GAP-stimulated GTP hydrolysis compared to wild-type KRAS. aacrjournals.orgnih.gov This resistance to GAP-mediated inactivation is a primary mechanism by which these mutants remain in the active, GTP-bound state.
The intrinsic rate of GTP hydrolysis (without GAP assistance) is also affected, but this varies between mutants. The G12C mutation has only a minimal impact on the intrinsic hydrolysis rate, whereas mutations like G12D, G12V, and G13D show an intermediate decrease. aacrjournals.orgnih.govfrontiersin.org Other mutations, such as G12R and G12A, can lead to a more substantial 40- to 80-fold decrease in this rate. aacrjournals.orgnih.gov
The kinetics of nucleotide exchange are also differentially affected. Most G12 mutants have GDP/GTP exchange rates that are similar to the wild-type protein. researchgate.netnih.gov The standout exception is the G13D mutant, which displays a significantly faster rate of spontaneous nucleotide exchange—up to 14 times faster for GDP and 9 times faster for GTP compared to wild-type KRAS. researchgate.netaacrjournals.org This rapid exchange allows KRAS G13D to more readily self-activate by swapping GDP for the more abundant cellular GTP, even without the help of GEFs. aacrjournals.orgnih.gov This unique biochemical property is attributed to the introduction of a negative charge by the aspartate residue into the phosphate-binding pocket, which perturbs the local electrostatic environment. aacrjournals.org
Table 2: Biochemical Properties of Common KRas P-loop Mutants
| KRas Variant | Intrinsic GTP Hydrolysis Rate (Relative to WT) | GAP-Stimulated GTP Hydrolysis | Nucleotide Exchange Rate (Relative to WT) |
| Wild-Type (WT) | Normal | Normal | Normal |
| G12C | Minimally reduced | Severely impaired | Similar to WT |
| G12D | Intermediately reduced | Severely impaired | Similar to WT |
| G12V | Intermediately reduced | Severely impaired | Similar to WT |
| G13D | Intermediately reduced | Severely impaired | Significantly increased (~9-14x faster) |
This table summarizes findings on the kinetic properties of KRas mutants. researchgate.netcap.orgaacrjournals.orgnih.govnih.gov
Impact on Effector Binding Affinity and Selectivity of P-loop Mutants
Once in the active GTP-bound state, KRAS interacts with a range of downstream effector proteins, such as RAF kinases, phosphoinositide 3-kinases (PI3Ks), and Ral guanine (B1146940) nucleotide dissociation stimulators (RalGDS), to propagate signals. nih.govnih.gov P-loop mutations, being adjacent to the critical Switch I and Switch II regions that directly engage these effectors, can alter both the affinity and the selectivity of these interactions. rsc.orgaacrjournals.org
Research has shown that different mutants exhibit distinct affinities for the RAS-binding domain (RBD) of the effector RAF1. One study categorized mutants based on their relative affinity for RAF, classifying G12A, G12C, and G13D as having high affinity, while G12D, G12R, and G12V displayed a more pronounced decrease in affinity (up to a 7.3-fold reduction for G12V). nih.gov This suggests that not all "active" mutants engage downstream pathways with the same strength.
The structural basis for these differences lies in the subtle conformational changes induced by each specific amino acid substitution. These mutations can alter the dynamics and flexibility of the Switch I and Switch II regions, which are essential for stable effector binding. rsc.orgnih.gov For example, the G12V mutation is thought to cause a greater disruption to the structure needed for high-affinity RAF binding compared to other mutants. The differential binding to effectors is a key factor in the distinct signaling patterns observed for each mutant.
Mutant-Specific Signaling Networks and Pathway Rewiring
The distinct biochemical properties and effector binding profiles of each KRAS P-loop mutant lead to the differential activation of downstream signaling networks. This "pathway rewiring" means that a G12D mutation, for example, does not produce the exact same cellular signals as a G12C or G13D mutation, leading to different biological consequences.
The two most critical signaling cascades downstream of KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. boehringer-ingelheim.com Studies have consistently shown that different KRAS mutants modulate these pathways to varying degrees.
The G12D mutation is frequently associated with stronger activation of the PI3K/AKT pathway compared to other mutants. nih.govmdpi.com For instance, cell lines with a G12D mutation often show higher levels of phosphorylated AKT than those with G12C or G12V mutations. mdpi.com In contrast, hydrophobic mutations like G12C and G12V have been shown to preferentially activate RAL signaling. mdpi.com
Regarding the MAPK pathway, the results can be complex and context-dependent. Some studies in mouse embryonic fibroblasts found that the G12D mutant led to increased phosphorylation of MEK and ERK compared to G12C and G13D mutants. mdpi.com However, other analyses have grouped G12A and G13D with mutants that strongly activate the MAPK pathway. cap.org This differential signaling is believed to arise from a combination of factors, including the mutant's intrinsic GTPase activity, its specific affinity for RAF versus PI3K, and the cellular abundance of various effector proteins. mdpi.com
The mutant-specific signaling signatures translate directly into different cellular behaviors, impacting proliferation, differentiation, and the regulation of programmed cell death (apoptosis).
In terms of proliferative and transforming potential, G12V is often considered one of the most aggressive mutations. In vivo studies have shown that tumors with the G12V mutation are more aggressive and have greater transforming potential than those with G12D. mdpi.com Similarly, G12V and G12D mutations have demonstrated a greater ability to form colonies in laboratory models compared to other KRAS mutations. nih.gov
The impact on differentiation is also mutant-specific. In mouse models of colorectal cancer, Kras G12C and G12D mutations led to dramatic hyperplasia (an increase in cell proliferation), whereas the Kras G13D mutation resulted in only moderate hyperplasia. mdpi.com This aligns with the observation that G13D mutations in human colorectal cancer can be associated with different clinical outcomes compared to G12 mutations. acs.org
The regulation of apoptosis is also rewired by KRAS mutants. The strong activation of the PI3K/AKT pathway by the G12D mutant is particularly significant, as this pathway is a major driver of cell survival and resistance to apoptosis. This may contribute to the aggressive nature of G12D-driven cancers like pancreatic adenocarcinoma. The differential engagement of various downstream effectors by each mutant ultimately orchestrates a unique cellular program of survival and proliferation, contributing to the distinct phenotypes observed in different KRAS-mutant cancers.
Advanced Methodologies for Studying Gtpase Kras 7 15
Structural Biology Approaches
Structural biology provides a static and dynamic snapshot of macromolecules, offering atomic-level details of their architecture and interactions.
X-ray Crystallography and Nuclear Magnetic Resonance (NMR) for KRas Fragment Structures
X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of proteins. medchemexpress.comnih.gov For KRas, it has been instrumental in visualizing the P-loop's conformation in both inactive (GDP-bound) and active (GTP-bound) states. jefferson.edu Crystal structures of KRas mutants, such as the prevalent G12D and G13D mutations located within the 7-15 region, reveal how these alterations impact the P-loop structure and its interaction with the bound nucleotide. acs.orgucsf.edu For instance, a high-resolution crystal structure of K-Ras(G12D) bound to a cyclic peptide inhibitor, KD2, shows the peptide binding in the Switch II groove, which in turn induces conformational changes in the P-loop and the adjacent Switch I region. nih.gov These structures provide a static but detailed map of atomic interactions, showing, for example, how the backbone amides of the P-loop form hydrogen bonds with the phosphate (B84403) groups of GDP or GTP. ucsf.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying protein structure, dynamics, and interactions in solution, providing information that is complementary to the static pictures from crystallography. researchgate.net Protein-observed NMR experiments, such as the [¹⁵N,¹H]-Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are used to monitor chemical shift perturbations in the protein backbone upon ligand binding. acs.org Although the entire KRas protein is typically used for these studies, specific chemical shifts are assigned to the individual amino acids, including those in the 7-15 region. researchgate.net Binding of small molecule fragments to other regions of KRas, such as the Switch II pocket, has been shown to cause chemical shift perturbations in P-loop residues, indicating allosteric communication between these distant sites. acs.org Furthermore, ligand-observed NMR techniques, like Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) experiments, can be used to screen for fragments that bind to KRas and to characterize these interactions without the need for isotopic labeling of the protein. acs.orgrcsb.org
Cryo-Electron Microscopy (Cryo-EM) for KRas Complexes
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large protein complexes and molecules that are difficult to crystallize. acs.org While KRas itself (at ~19 kDa) is generally too small for direct visualization by cryo-EM, this limitation has been overcome by binding it to larger molecular scaffolds. acs.org This approach has been successfully applied to determine the structures of oncogenic KRas mutants at near-atomic resolution. jefferson.edu For example, the structure of KRas G12C in complex with the inhibitor sotorasib (B605408) (AMG510) was solved using a rigid DARPin (Designed Ankyrin Repeat Protein) scaffold, revealing significant conformational differences in the inhibitor binding pocket compared to previous crystal structures. jefferson.edunih.gov Cryo-EM has also been used to solve the structure of KRas in a large complex with its effector BRAF, the kinase MEK1, and a 14-3-3 protein, providing insights into the recruitment and activation mechanism at the cell membrane. acs.org These complex structures provide valuable information on how the P-loop region (containing residues 7-15) is oriented and how it interacts with other proteins in a functional signaling assembly.
Computational Approaches
Computational methods provide a powerful complement to experimental techniques, allowing for the simulation of molecular motion and reaction mechanisms at an atomic level of detail.
Molecular Dynamics (MD) Simulations for P-loop and Switch Region Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For KRas, MD simulations have provided critical insights into the dynamic behavior of the P-loop and the adjacent Switch I and Switch II regions, which are essential for its function. biorxiv.orgrsc.org These simulations, often spanning microseconds or longer, can reveal transient conformational states and dynamic couplings that are difficult to capture experimentally. Studies have shown that oncogenic mutations within the P-loop, such as G12D or G12V, significantly alter the conformational landscape and flexibility of both the P-loop and the switch regions. For example, simulations of the G12D mutant show that the mutation enhances the flexibility of the protein and promotes a transition to an active conformation with more open Switch I and II regions. rsc.org These computational studies help explain how a single amino acid change in the 7-15 region can lead to the persistent activation of KRas and downstream signaling pathways.
| Simulation Finding | KRas Region(s) Affected | Implication |
| P-loop mutations (G12C, G12V, G13D) | P-loop, Switch II, α3 helix | Alters local conformational states and flexibility, impacting protein dynamics. |
| GTP binding | P-loop, Switch I, Switch II | Enhances conformational flexibility, promoting the active state. rsc.org |
| G12D mutation | P-loop, Switch I, Switch II | Increases local entropy and establishes new long-range interactions, stabilizing the active state. biorxiv.org |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of GTP Hydrolysis
The hydrolysis of GTP to GDP is the chemical reaction that switches KRas from its "on" state to its "off" state. This reaction involves the breaking and forming of chemical bonds, which requires quantum mechanical calculations for an accurate description. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a hybrid approach where the chemically active site—in this case, the γ-phosphate of GTP and key catalytic residues in the P-loop and Switch regions—is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. nih.gov This method has been used to investigate the detailed mechanism of GTP hydrolysis catalyzed by KRas. researchgate.net QM/MM studies have helped to elucidate the role of specific residues, such as Gln61 and Tyr32, and the coordinating magnesium ion in stabilizing the transition state of the reaction. medchemexpress.comnih.gov By modeling the reaction pathway, these simulations can predict the energy barriers for hydrolysis, explaining why the intrinsic GTPase activity of KRas is slow and how it is accelerated by GTPase-activating proteins (GAPs). researchgate.net They also provide a framework for understanding how oncogenic mutations, including those in the P-loop, impair this catalytic function, locking KRas in a constitutively active state. researchgate.net
Protein Structure Prediction Tools (e.g., AlphaFold 3) and Their Application to KRas Mutants and Peptide Fragments
Computational tools are indispensable for modeling the three-dimensional structures of proteins and their fragments, offering insights into how mutations can alter protein conformation and function.
Advanced protein structure prediction software, including homology modeling, protein threading, and ab initio methods, provides a framework for understanding the structural consequences of mutations in proteins like KRas. wikipedia.org Homology modeling builds a structure based on a known template, while threading fits a sequence to a known fold, and ab initio methods predict structure from the sequence alone. wikipedia.org Tools like I-TASSER and FoldX are used to model mutant structures and assess their stability. acs.org For peptide fragments, specialized servers like PEP-FOLD can predict their three-dimensional conformations from the amino acid sequence. univ-paris-diderot.fr
The advent of highly accurate, deep learning-based tools like AlphaFold 3 has revolutionized structural biology. biorxiv.orgbiorxiv.org AlphaFold 3 can predict the structures of proteins and their complexes with high accuracy, closely matching experimental results. biorxiv.org Recent studies have utilized AlphaFold 3 to systematically model hundreds of KRas mutants, particularly in the functional Switch I (residues 30-38) and Switch II (residues 60-76) regions. biorxiv.orgbiorxiv.org This large-scale modeling revealed that while many mutations cause only minor structural changes, some can induce significant conformational shifts that may affect protein-protein interactions and signaling. biorxiv.org For instance, analysis of 494 mutants showed that over 64% had minimal structural deviations from the wild-type KRas. biorxiv.org However, the Switch II region displayed greater conformational variability, hinting at its importance in oncogenic signaling. biorxiv.org
These predictive tools are crucial for understanding how mutations, even those outside the direct 7-15 region, can allosterically influence the conformation and accessibility of this N-terminal peptide fragment. By modeling the entire KRas protein, researchers can generate hypotheses about how a specific mutation might alter the presentation of peptide fragments on the cell surface or affect its interaction with other proteins. This computational insight guides further experimental validation. nih.gov
Proteomic and Interactomic Profiling
Understanding the network of proteins that interact with KRas is critical to deciphering its function in both normal and disease states. Proteomic techniques provide a global view of these interactions.
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful, unbiased method for identifying proteins that interact with a specific "bait" protein, such as KRas. biorxiv.org In this technique, a tagged version of the KRas protein is expressed in cells and used to "pull down" its binding partners. These co-purified proteins are then identified and quantified by mass spectrometry. biorxiv.orgnih.gov
AP-MS studies have been instrumental in mapping the interactomes of wild-type KRas and various oncogenic mutants (e.g., G12V, G13D, G12C). biorxiv.orgnih.gov These studies have confirmed known interactors, such as RAF kinases and SOS1, and have also uncovered novel and transient binding partners. nih.govnih.gov By comparing the interactomes of different KRas mutants, researchers have demonstrated that specific mutations lead to distinct sets of protein interactions, which in turn can regulate different signaling pathways. nih.gov For example, AP-MS has been used to compare the protein interactions of KRAS WT, KRASG12V, and KRASG13D, identifying specific transient interactors for each. nih.gov This approach has also been used to characterize how KRas inhibitors, like sotorasib, alter the protein interaction networks of KRas mutants, revealing new crosstalk with pathways such as AKT and JAK-STAT. nih.govproteomexchange.org
Table 1: Example of KRas Interactors Identified by AP-MS This table is a representative example and not an exhaustive list.
| Interacting Protein | Function | Mutant Specificity Often Observed With |
|---|---|---|
| RAF1 (c-RAF) | Serine/threonine kinase, key effector in MAPK pathway | GTP-bound (active) KRas |
| PIK3CG | Catalytic subunit of PI3-kinase class IB | GTP-bound (active) KRas |
| SOS1 | Guanine (B1146940) nucleotide exchange factor (GEF) | Both GDP and GTP-bound KRas |
| RALGDS | Ral Guanine Nucleotide Dissociation Stimulator | GTP-bound (active) KRas |
| RADIL | Ras-association and dilution domain-containing protein | KRASG12V, KRASG13D nih.gov |
| JAK1 | Tyrosine kinase in the JAK-STAT pathway | KRASG12C (interaction modulated by sotorasib) nih.gov |
Proximity ligation (PL) techniques, such as BioID and the more efficient TurboID, map protein-protein interactions within their native cellular environment. nih.govresearchgate.net These methods utilize an engineered enzyme (e.g., a promiscuous biotin (B1667282) ligase) fused to the protein of interest (the "bait"). nih.gov The enzyme releases a reactive biotin intermediate that covalently labels nearby proteins within a small radius (typically <20 nm). researchgate.net These biotinylated proteins can then be purified and identified by mass spectrometry. mdpi.com
TurboID offers significant advantages, including a much shorter labeling time (e.g., 10 minutes) and the use of non-toxic biotin, making it ideal for capturing transient or weak interactions in living cells and organisms. researchgate.netmdpi.comelifesciences.org Studies using TurboID fused to wild-type and mutant KRas have systematically mapped their interaction networks. mdpi.comresearchgate.net This approach revealed that different KRas mutants rewire protein interactions and metabolic pathways, such as those involved in insulin (B600854) signaling and glucose metabolism. mdpi.comresearchgate.net A comparative analysis using TurboID identified shared changes across mutants, including reduced binding to the degradation adaptor LZTR1 and increased recruitment of LAMTOR1, a regulator of growth signaling. researchgate.net This highlights how proximity labeling can provide a dynamic and spatially resolved map of the KRas interactome. mdpi.comresearchgate.net
Immunopeptidomics is a specialized mass spectrometry-based technique used to identify peptides presented on the cell surface by Major Histocompatibility Complex (MHC) molecules (also known as Human Leukocyte Antigens or HLA in humans). nih.gov This is the only direct way to confirm which peptides, including those derived from mutated proteins (neoepitopes), are naturally processed and presented for T-cell recognition. biorxiv.org
This methodology has been crucial in studying KRas neoantigens. The KRas (7-15) sequence (VVVGAXGVG, where X is the mutation) is a known source of neoepitopes arising from common "hotspot" mutations at codon 12. jci.orgbiorxiv.org Immunopeptidomic studies have successfully identified nonamer (9-amino acid) and decamer (10-amino acid) peptides spanning this region, such as VVGAVGVGK (from G12V mutation), presented by high-frequency HLA alleles like HLA-A03:01 and HLA-A11:01. nih.govjci.orgaacrjournals.org For example, one study identified a neoantigen from a colorectal cancer patient's tumor tissue corresponding to the KRas p.7-16 region containing the G12V mutation. biorxiv.org These findings are critical for validating neoantigens as legitimate targets for cancer immunotherapies, such as vaccines and T-cell receptor (TCR)-based therapies. nih.govjci.org
Table 2: Examples of Identified KRas (7-15) Neoepitopes
| KRas Mutation | Peptide Sequence | Presenting HLA Allele | Source |
|---|---|---|---|
| G12V | VVVGAV GVGK (7-16) | HLA-A*03:01, HLA-A*11:01 | nih.govjci.orgaacrjournals.org |
| G12V | VVGAV GVGK (8-16) | HLA-A*03:01, HLA-A*11:01 | nih.govjci.org |
| G12D | VVVGAD GVGK (7-16) | HLA-A*11:01 | nih.gov |
| G13D | VVGAGD VGK (8-16) | HLA-A*11:01 | nih.gov |
Proximity Ligation Assays (e.g., TurboID) for Spatiotemporal Interactions
Biochemical and Biophysical Characterization
Biochemical and biophysical assays are essential for quantifying the enzymatic activity of KRas and understanding how this activity is regulated.
KRas functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Two key processes govern this cycle: GTP hydrolysis and nucleotide exchange.
GTPase Activity Assays: These assays measure the rate at which KRas hydrolyzes GTP to GDP, a reaction that inactivates the protein. researchgate.net This intrinsic activity is slow but is greatly accelerated by GTPase-Activating Proteins (GAPs). nih.gov A common method measures the release of inorganic phosphate (Pi) during hydrolysis. researchgate.netnih.gov Other techniques include native mass spectrometry, which can directly monitor the mass change as KRAS-GTP converts to KRAS-GDP, and assays using fluorescently labeled GTP. nih.gov Studies have shown that oncogenic mutations, such as G12C or Q61H, impair both intrinsic and GAP-stimulated GTP hydrolysis, leading to an accumulation of the active, GTP-bound form. researchgate.netnih.gov
Nucleotide Exchange Kinetics: These assays monitor the exchange of GDP for GTP, which activates KRas. This process is facilitated by Guanine Nucleotide Exchange Factors (GEFs), such as SOS1. reactionbiology.comcytoskeleton.com A widely used method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which often uses a fluorescently labeled GTP analog. reactionbiology.com When the fluorescent GTP binds to KRas, a change in the fluorescence signal is detected, allowing for real-time monitoring of the exchange rate. reactionbiology.comcytoskeleton.com These assays are critical for studying the mechanism of GEFs and for screening inhibitors that might block nucleotide exchange, thereby locking KRas in an inactive state. reactionbiology.comnih.gov
Table 3: Common Methods for KRas Activity Assays
| Assay Type | Principle | Information Gained |
|---|---|---|
| Phosphate Release Assay | Measures inorganic phosphate generated from GTP hydrolysis. | Rate of GTP hydrolysis (intrinsic or GAP-stimulated). researchgate.net |
| Native Mass Spectrometry | Directly measures the mass of the KRas-nucleotide complex. | Rate of hydrolysis by observing the mass shift from GTP to GDP. nih.gov |
| Fluorescence-Based Exchange Assay | Monitors the change in fluorescence as a labeled GTP analog binds to KRas. | Rate of nucleotide exchange (intrinsic or GEF-catalyzed). cytoskeleton.com |
| HTRF-Based PPI Assay | Measures the interaction between active KRas-GTP and effector proteins (e.g., cRAF). | Identifies compounds that disrupt effector binding. reactionbiology.com |
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Protein-Protein/Peptide Interactions
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are indispensable label-free optical techniques for the real-time analysis of biomolecular interactions. sartorius.complos.org They provide quantitative data on the kinetics (association and dissociation rates) and affinity of interactions between proteins and other molecules, including peptides. nih.gov In the context of KRas, these methods are crucial for validating and characterizing the binding of potential therapeutic agents, effector proteins, and regulatory molecules.
BLI operates by analyzing the interference pattern of white light reflected from a biosensor tip with an immobilized molecule and an internal reference layer. sartorius.comresearchgate.net Any binding event on the sensor surface alters the thickness of the biological layer, causing a measurable wavelength shift in real-time. researchgate.net This technique has been successfully employed to study the binding kinetics of various molecules to KRas. For instance, BLI assays have been used to validate the interaction between synthesized peptides and recombinant GTP-loaded KRas. nih.gov Similarly, SPR, which detects changes in the refractive index near a sensor surface upon binding, has been used to characterize the binding of cyclic peptides to the GTP-bound state of KRas(G12D). nih.gov
These technologies are not only used for protein-peptide interactions but also for analyzing protein-lipid interactions. SPR has been utilized to characterize the equilibrium binding of prenylated KRas to anionic lipid membranes, determining dissociation constants (KD) as a function of lipid composition. pnas.org The ability to perform high-throughput screening makes these techniques valuable in drug discovery for identifying and optimizing molecules that can effectively target KRas. sartorius.com
Table 1: Examples of KRas Interaction Analysis using BLI/SPR
| Interacting Molecules | Technique | Finding | Reference |
|---|---|---|---|
| KRpep-2d (peptide) and GTP-loaded KRAS | BLI | Demonstrated high binding affinity with a KD value of 800 nM. | nih.gov |
| PeptideBRAF and GTP-loaded KRAS | BLI | Showed interaction with a KD value of 150 µM, validating the system. | nih.gov |
| Cyclic Peptides (KD1, KD2) and K-Ras(G12D)·GppNHp | BLI, SPR | Detected dose-dependent binding of peptides to surface-immobilized KRas. | nih.gov |
| Oxidized (cyclic) KRpep-2d and GDP-loaded KRASG12D | SPR | Confirmed high-affinity binding of the cyclic peptide, whereas the linear form did not bind. | rsc.org |
| Prenylated KRAS-GDP/GppNHp and POPC:POPS lipid membranes | SPR | Determined apparent dissociation constants (KD) of ~0.9 µM and ~1.2 µM, respectively. | pnas.org |
In Vitro and Cellular Model Systems
The production of high-quality, soluble, and well-folded recombinant KRas protein is a fundamental prerequisite for detailed structural and biochemical analysis. nih.govcancer.gov Challenges in expressing KRas, particularly in bacterial systems like Escherichia coli, include the protein's propensity to form insoluble aggregates known as inclusion bodies, leading to poor yields. sci-hub.se
To overcome these issues, various strategies have been developed. One effective method involves the use of fusion tags, such as the Small Ubiquitin-related Modifier (SUMO). The pET SUMO expression system has been shown to enhance the solubility and prevent proteolytic degradation of the recombinant KRas protein. sci-hub.se Another approach involves optimizing expression conditions, such as inducing protein expression at low temperatures. nih.gov The RAS Reagents Research Team at the National Cancer Institute (NCI) has successfully expressed and purified fully modified KRas protein, which is essential for cellular signaling studies, and has made these reagents and protocols available to the broader research community. cancer.gov Purification typically involves affinity chromatography, leveraging tags like the polyhistidine (6xHis) tag, followed by size-exclusion chromatography (SEC) to ensure the protein is monomeric and properly folded. nih.govresearchgate.net These purified proteins are indispensable for biophysical assays like SPR/BLI, structural studies via X-ray crystallography and NMR, and for screening potential drug candidates. nih.govcancer.govcancer.gov
Table 2: Recombinant KRas Expression Systems and Methods
| Expression System/Method | Host | Key Features | Purpose | Reference |
|---|---|---|---|---|
| pET SUMO System | E. coli | SUMO fusion enhances solubility and protects from degradation. | Overcomes inclusion body formation for native Kras4BG12V protein production. | sci-hub.se |
| Low-temperature expression | E. coli | Reduces protein aggregation, yielding soluble, well-folded K-Ras4B. | Production of K-Ras4B for structural analysis by NMR. | nih.gov |
| Baculovirus Expression Vector System | Insect Cells | Allows for post-translational modifications, producing fully modified KRAS. | Supports structural studies, drug screens, and imaging experiments. | cancer.gov |
| pET28a vector with 6xHis-tag | E. coli (BL21) | His-tag facilitates purification via immobilized metal affinity chromatography (IMAC). | High-yield production for biochemical and structural studies. | researchgate.net |
The development of CRISPR/Cas9 genome-editing technology has revolutionized the study of cancer genetics by enabling the precise creation of isogenic cell lines. atcc.org These cell lines are identical except for a specific genetic modification, such as the introduction of a point mutation in the KRAS gene. nih.gov This approach is critical for dissecting the specific function of cancer-driving mutations, including those in the 7-15 region of KRas like G12D, G13D, or G12C.
By introducing clinically relevant KRAS mutations into parental cancer cell lines, researchers can create powerful models to study drug resistance and identify new therapeutic vulnerabilities. mdpi.com For example, a KRAS G13D mutation was engineered into the A375 melanoma cell line, which endogenously expresses BRAF V600E, to model acquired resistance to BRAF inhibitors. mdpi.com Similarly, isogenic colorectal cancer (CRC) cell lines differing only by the presence of a KRAS G13D mutation have been used in genome-wide CRISPR-Cas9 knockout screens to identify genes that are synthetically lethal with mutant KRAS. nih.gov These models are validated at the genomic, transcript, and protein levels and are invaluable for drug screening and understanding the molecular consequences of specific KRAS mutations. atcc.org
Table 3: Examples of CRISPR/Cas9-Generated KRas Isogenic Cell Lines
| Isogenic Line | Parental Line | Engineered Mutation | Disease Model | Research Application | Reference |
|---|---|---|---|---|---|
| HCT116MUT | HCT116WT | KRAS G13D | Colorectal Cancer | Genome-wide screen for synthetic lethal targets. | nih.gov |
| A375 KRAS G13D | A375 | KRAS G13D | Melanoma | Studying BRAF inhibitor resistance. | mdpi.com |
| NCI-H23 derived lines | NCI-H23 (KRAS codon 12 mut) | Correction to WT; replacement with NRAS, HRAS, or EGFR mutations. | Lung Adenocarcinoma | Studying RAS activation in specific genetic backgrounds. | aacrjournals.org |
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex architecture and microenvironment of in vivo tumors, limiting their predictive power in drug development. huborganoids.nlbiorxiv.org Three-dimensional (3D) culture models, such as spheroids and organoids, provide a more physiologically relevant platform for functional assays. thewellbio.commdpi.com Organoids, in particular, are self-organizing 3D structures grown from stem cells that can recapitulate the genetic, phenotypic, and structural characteristics of the original tissue. huborganoids.nlsigmaaldrich.com
Patient-derived organoids (PDOs) are especially powerful, as they preserve the features of an individual's tumor, including specific KRAS mutations (e.g., G12D, G12C, G12V). huborganoids.nl These models are used for high-throughput screening to test the efficacy of targeted therapies and to study mechanisms of drug resistance. huborganoids.nlbiorxiv.org For example, 3D spheroid models of KRAS-mutated colorectal cancer, grown in a biologically relevant hydrogel like VitroGel®, have been used to evaluate the efficacy of combination therapies designed to overcome resistance to MEK inhibitors. thewellbio.com The development of 3D bioprinted organoid tumors (BOTs) further enhances the ability to create reproducible and complex tumor models for preclinical evaluation of novel pan-RAS inhibitors. biorxiv.org These advanced 3D systems are crucial for bridging the gap between in vitro studies and clinical outcomes in KRAS-driven cancers. huborganoids.nl
Table 4: Applications of Organoid and 3D Models in KRas Research
| Model Type | Cell Source | KRas Mutation | Application | Reference |
|---|---|---|---|---|
| 3D Spheroids in Hydrogel (VitroGel®) | Colorectal Cancer Cell Lines | KRAS-G12V, KRAS-G12D | Evaluating synergistic drug effects to overcome MEK inhibitor resistance. | thewellbio.com |
| Patient-Derived Organoids (PDOs) | Colorectal, Pancreatic, Lung, Ovarian Tumors | G12D, G12C, G12V, etc. | High-throughput drug screening, modeling tumor heterogeneity, and studying resistance. | huborganoids.nl |
| 3D Bioprinted Organoid Tumors (BOTs) | CRC Cell Lines (HCT-116, HT-29) | KRAS-G13D (HCT-116) | Evaluating potency and selectivity of novel pan-RAS inhibitors. | biorxiv.org |
| Human Pancreatic Cancer Organoid Biobank | Patient Tumors | Various KRAS mutations | Aiding 3D cell culture and cancer research applications. | sigmaaldrich.com |
Genetically engineered mouse models (GEMMs) are indispensable tools for preclinical validation, as they allow for the study of cancer development in an immune-competent organism, closely mimicking human disease progression. aacrjournals.orgaacrjournals.org By engineering specific oncogenic Kras mutations (e.g., KrasG12D or KrasG12C) that can be conditionally activated in specific tissues, researchers can induce tumors that recapitulate the genetics and pathology of human cancers like non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC). nih.govbmj.com
These models are critical for validating therapeutic targets and evaluating treatment responses through detailed molecular readouts. nih.gov For instance, GEMMs have been used to demonstrate that the therapeutic response to MAPK pathway inhibition can differ significantly between tumor types, highlighting the importance of the specific cancer context. pnas.org Comprehensive genomic profiling of tumors from KrasG12D-initiated GEMMs has revealed significant genomic heterogeneity, including copy number alterations and mutations in other cancer-related genes, which mirrors the complexity of human tumors and can influence therapeutic outcomes. pnas.org Furthermore, these models are used to identify biomarkers of response and resistance, providing mechanistic insights that can guide clinical trial design. aacrjournals.orgbmj.com Imaging modalities like micro-CT and PET scans are often combined with IHC and other molecular analyses to provide a robust framework for pharmacodynamic and efficacy evaluations of new KRAS inhibitors in these translationally relevant models. aacrjournals.org
Table 5: Preclinical Validation in KRas Genetically Engineered Mouse Models
| GEMM Model | Tumor Type | Molecular Readout/Application | Key Finding | Reference |
|---|---|---|---|---|
| Kras+/LSLG12D | Lung & Pancreatic Cancer | Exome and transcriptome profiling. | GEMM tumors exhibit significant genomic heterogeneity and copy number alterations. | pnas.org |
| KrasG12C Knock-in | NSCLC | Micro-CT, 18F-FDG PET imaging, IHC. | Provides a framework for in vivo pharmacodynamic and efficacy evaluation of KRAS G12C inhibitors. | aacrjournals.org |
| KrasLA2 | Lung Adenocarcinoma | Genetic validation of targets using conditional alleles (e.g., Pik3ca). | Acute inhibition of PI3K signaling in established tumors caused tumor stasis. | nih.gov |
| Pdx1-Cre;KrasG12D | Pancreatic Cancer (PDAC) | Analysis of signaling pathways and disease modifiers. | Model is well-suited to study the impact of additional genetic alterations on tumor progression. | bmj.com |
Future Directions and Emerging Research Avenues
Comprehensive Mapping of KRas (7-15) Interacting Proteins and Ligands
A complete understanding of the KRas (7-15) interactome is fundamental to developing novel therapeutic strategies. The 7-15 region is part of the G domain, which is crucial for GTP binding and hydrolysis. biologists.com Identifying all proteins and small molecules that bind to this specific region will unveil new targets for intervention. Techniques such as affinity purification-mass spectrometry (AP-MS) and stable isotope labeling with amino acids in cell culture (SILAC) are being employed to uncover these interaction networks. portlandpress.com For instance, such methods have already identified specific interactors for different KRas isoforms, highlighting the importance of isoform-specific mapping. portlandpress.com A comprehensive map would not only reveal direct binders but also allosteric modulators that influence the conformation and activity of KRas.
Development of Novel Chemical Probes and Tools for KRas (7-15)
To dissect the intricate functions of the KRas (7-15) region, researchers are actively developing novel chemical probes. These tools are essential for studying the dynamic nature of KRas and its interactions in a cellular context. Structure-based drug design (SBDD) is a powerful approach being used to create these probes. ebiohippo.com By utilizing high-resolution structural information from techniques like X-ray crystallography, scientists can design molecules that specifically bind to pockets within or near the 7-15 region. ebiohippo.com An example of a successful application of SBDD is the development of BI-2852, an inhibitor that binds to a previously considered "undruggable" pocket between switch I and II of KRas. pnas.orgnih.gov Such probes are invaluable for validating new binding sites and understanding their functional consequences.
Rational Design of Therapeutics Targeting Currently Undruggable KRas Mutants and Conformational States
For decades, KRas was deemed "undruggable" due to its smooth surface and high affinity for GTP. ebiohippo.comhuborganoids.nl However, recent breakthroughs have shattered this dogma, particularly with the development of covalent inhibitors targeting the KRAS G12C mutant. huborganoids.nlmdpi.com The focus now is on designing therapeutics for other prevalent and challenging mutants like G12D and G12V. nih.govhuborganoids.nl This involves exploring different conformational states of the KRas protein. Molecular dynamics simulations are being used to identify transient pockets that can be targeted by small molecules. mdpi.comnih.govmdpi.com For example, simulations have revealed druggable dynamic water pockets on the KRAS-G12D mutant. mdpi.combiorxiv.org By understanding these dynamic states, researchers can rationally design inhibitors that lock KRas in an inactive conformation. mdpi.comnih.gov
Understanding Adaptive Resistance Mechanisms at the Molecular and Cellular Level to KRas-Targeted Therapies
A major hurdle in the clinical application of KRas inhibitors is the development of resistance. huborganoids.nl Tumors can adapt to therapy through various mechanisms, both genetic and non-genetic. huborganoids.nlnih.govmdpi.com
Molecular Mechanisms of Resistance:
Secondary Mutations: Mutations can arise in the KRas protein itself, preventing the inhibitor from binding effectively. nih.gov
Pathway Reactivation: Cancer cells can reactivate downstream signaling pathways, such as the MAPK pathway, bypassing the inhibited KRas. nih.govnih.govfrontiersin.org This can be mediated by receptor tyrosine kinases (RTKs) or other proteins like MRAS. nih.govcancer.gov
Protein Relocalization: Changes in the cellular location of proteins can also lead to resistance. For example, the translocation of YAP to the nucleus can drive the transcription of genes that promote cell survival. nih.govcancer.gov
Cellular Mechanisms of Resistance:
Epithelial-to-Mesenchymal Transition (EMT): This process allows cancer cells to become more migratory and resistant to therapy. nih.govcancer.govrupress.orgfrontiersin.org
Cell Identity Changes: Tumors can undergo lineage switching, for instance, from adenocarcinoma to squamous cell carcinoma, which can confer resistance. nih.gov
Tumor Microenvironment: The surrounding tumor microenvironment can also contribute to resistance. For example, TGFβ in the microenvironment can promote resistance in pancreatic cancer. rupress.orgnih.gov
Overcoming these resistance mechanisms will require combination therapies that target multiple pathways simultaneously. nih.govfrontiersin.org
Integration of Multi-omics Data for Predictive Modeling of KRas Biology and Therapeutic Response
The complexity of KRas signaling necessitates an integrated approach that combines data from genomics, transcriptomics, proteomics, and metabolomics. mdpi.comcrownbio.com This multi-omics approach provides a holistic view of the molecular landscape of KRas-driven cancers. mdpi.comcrownbio.com By integrating these large datasets, researchers can:
Identify Biomarkers: Discover novel biomarkers that can predict a patient's response to KRas-targeted therapies. mdpi.comcrownbio.com
Stratify Patients: Group patients into subtypes based on their molecular profiles, allowing for more personalized treatment strategies. nih.govresearchgate.net
Develop Predictive Models: Create computational models that can predict KRas dependency and therapeutic outcomes. plos.orgplos.org
Advanced Computational Modeling for Accelerated Drug Discovery against KRas (7-15)
Computational methods are playing an increasingly crucial role in accelerating the discovery of new drugs targeting KRas. researchgate.netresearchgate.net These approaches can significantly reduce the time and cost associated with traditional drug development. arxiv.orgpremierscience.com
Key Computational Techniques:
Molecular Docking and Virtual Screening: These methods are used to screen large libraries of compounds to identify potential inhibitors that can bind to KRas. researchgate.netbiorxiv.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of KRas and can reveal transient binding pockets. nih.govbiorxiv.org
Machine Learning and AI: AI algorithms can analyze vast datasets to predict the efficacy of potential drug candidates and design novel molecules. nih.govresearchgate.netpremierscience.compremierscience.com
Quantum Computing: Emerging quantum computing techniques are being explored to navigate the vast chemical space and design novel inhibitors with high precision. nih.govarxiv.orgarxiv.org
A recent study demonstrated the power of a quantum-classical generative model which led to the identification of two novel KRAS inhibitors with unique scaffolds. arxiv.org
Elucidating the Role of KRas (7-15) in Isoform-Specific Functions and Context-Dependent Signaling
The three RAS genes (HRAS, NRAS, and KRAS) encode four highly similar protein isoforms. biologists.com The KRAS gene itself produces two splice variants, KRas4A and KRas4B. portlandpress.comnih.gov While these isoforms share a high degree of similarity in their G-domain, which includes the 7-15 region, they exhibit distinct biological functions. portlandpress.comtandfonline.com These differences are largely attributed to their C-terminal hypervariable region (HVR), which dictates their subcellular localization. portlandpress.com
However, emerging evidence suggests that even within the G-domain, there are subtle differences that contribute to isoform-specific signaling. The interaction of the N-terminal region of BRAF, a key downstream effector, shows a preference for KRAS over HRAS. elifesciences.org Furthermore, KRas signaling is highly context-dependent, with the cellular environment and the presence of growth factors influencing the activation of downstream pathways. molbiolcell.orgnih.govnih.gov Understanding how the 7-15 region contributes to these isoform-specific and context-dependent functions is crucial for developing therapies that can selectively target oncogenic KRas signaling without affecting the normal functions of other Ras isoforms. Studies have shown that KRas4A, for example, has a unique role in regulating hexokinase I, highlighting a potential therapeutic vulnerability. portlandpress.com
Q & A
Q. What experimental methods are commonly used to measure KRas GTPase activity?
KRas GTPase activity is typically quantified using luminescence-based assays. A standard protocol involves incubating KRas with GTP, followed by a GTPase-activating reagent (e.g., Glo Reagent), which converts residual GTP to ATP. The ATP is then detected via a luciferase-based system, generating a chemiluminescent signal proportional to GTP hydrolysis. Dose-response curves can be generated by varying inhibitor concentrations, with fluorescence intensity plotted against logarithmic concentration to determine IC₅₀ values .
Q. How do mutations at codon 12 (e.g., G12V) affect KRas biochemical activity?
Mutations at codon 12 (e.g., G12V, G12D) impair the intrinsic GTPase activity of KRas by disrupting interactions with GTPase-activating proteins (GAPs). This prevents hydrolysis of GTP to GDP, locking KRas in a constitutively active GTP-bound state. Such mutations are prevalent in 80% of KRAS-driven cancers, leading to unchecked downstream signaling .
Q. What is the structural basis for KRas (7-15) interaction with allosteric inhibitors?
The KRas (7-15) peptide corresponds to a region critical for conformational switching between GTP- and GDP-bound states. Allosteric inhibitors (e.g., those identified via barcoded microchip assays) bind to pockets adjacent to the Switch II domain, stabilizing inactive conformations and preventing effector protein binding. Structural studies using X-ray crystallography or cryo-EM are essential to map these interactions .
Advanced Research Questions
Q. How can researchers design high-throughput assays to evaluate KRas (7-15) inhibitors?
Barcoded assay microchip platforms enable parallel testing of multiple inhibitors by immobilizing KRas (7-15) on a chip surface. GTP hydrolysis is monitored in real-time using fluorescently labeled GTP analogs or luciferase-based detection. Key parameters include optimizing signal-to-noise ratios, validating with wild-type vs. mutant KRas controls, and integrating automated data analysis pipelines to handle large datasets .
Q. What strategies resolve contradictory data on KRas inhibitor efficacy across different cellular models?
Contradictions often arise due to cell line-specific factors (e.g., genetic background, KRas mutation subtypes). Methodological solutions include:
Q. How do KRas (7-15) mutations alter interactions with regulatory proteins like GAPs and GEFs?
Mutations in the KRas (7-15) region destabilize binding to GAPs (e.g., neurofibromin), reducing GTP hydrolysis rates. Conversely, guanine nucleotide exchange factors (GEFs) like SOS1 remain capable of promoting GDP-GTP exchange, exacerbating KRas activation. Surface plasmon resonance (SPR) or fluorescence polarization assays can quantify binding affinities between mutant KRas and regulatory proteins .
Q. What are the best practices for ensuring reproducibility in KRas GTPase activity assays?
- Protocol Standardization : Detailed documentation of buffer conditions (pH, Mg²⁺ concentration), temperature, and reagent sources.
- Controls : Include wild-type KRas, GTP-only (no enzyme), and known inhibitors (e.g., D-1553 for KRASG12C) as benchmarks.
- Data Transparency : Share raw datasets and analysis code via repositories like Zenodo or Figshare to enable independent verification .
Methodological Challenges and Solutions
Q. How can researchers validate the specificity of KRas (7-15)-targeting inhibitors?
Q. What computational tools are effective for predicting KRas (7-15) conformational dynamics?
Molecular dynamics (MD) simulations (e.g., using GROMACS or AMBER) model KRas structural transitions between active and inactive states. Markov state models (MSMs) can identify metastable conformations for targeted drug design. Machine learning platforms like AlphaFold2 predict mutation-induced structural perturbations .
Data Interpretation and Reporting
Q. How should researchers contextualize KRas (7-15) findings within broader oncogenic signaling?
- Use pathway enrichment analysis (e.g., KEGG, Reactome) to link KRas activity to downstream processes like MAPK/ERK or PI3K/AKT signaling.
- Compare transcriptional profiles (RNA-seq) of KRas-mutant vs. wild-type cells to identify dysregulated targets.
- Cite clinical correlations (e.g., KRas mutation prevalence in pancreatic vs. colorectal cancer) to emphasize translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
